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Compound of Interest

Compound Name: ML228

Cat. No.: B10763907

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML228, also identified by CAS number 1357171-62-0 and CID 46742353, is a potent small
molecule activator of the Hypoxia-Inducible Factor (HIF) signaling pathway. As a novel
chemotype, it offers a valuable tool for researchers studying cellular responses to hypoxia and
its therapeutic potential in conditions such as ischemia and spinal cord injury. Unlike many
other HIF activators that function as prolyl hydroxylase domain (PHD) inhibitors, ML228 is
believed to act through iron chelation, a mechanism that is independent of direct PHD
inhibition. This guide provides a comprehensive overview of ML228, including its chemical and
physical properties, mechanism of action, quantitative biological data, and detailed
experimental protocols.

Chemical and Physical Properties

ML228 is a 1,2,4-triazine derivative with the formal chemical name N-([1,1'-biphenyl]-4-
ylmethyl)-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine. Its physicochemical properties are
summarized in the table below.
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Property Value Reference
CAS Number 1357171-62-0

Molecular Formula C27H21Ns

Molecular Weight 415.49 g/mol

Appearance Pale yellow to light yellow solid

Solubility DMSO: = 35 mg/mL

-20°C, under an inert
Storage
atmosphere

Mechanism of Action

ML228 activates the HIF signaling pathway, a crucial cellular response to low oxygen
conditions. Under normoxic conditions, the HIF-1a subunit is continuously targeted for
proteasomal degradation. This process is initiated by the hydroxylation of proline residues on
HIF-1a by prolyl hydroxylase domain (PHD) enzymes, which allows the von Hippel-Lindau
(VHL) E3 ubiquitin ligase to bind and ubiquitinate HIF-1a.

ML228's mechanism of action is proposed to be through the chelation of iron. Iron is an
essential cofactor for the enzymatic activity of PHDs. By chelating iron, ML228 indirectly
inhibits PHD activity, leading to the stabilization of HIF-1a. The stabilized HIF-1a then
translocates to the nucleus, dimerizes with HIF-1[3 (also known as ARNT), and binds to
Hypoxia Response Elements (HRES) in the promoter regions of target genes. This binding
initiates the transcription of various genes involved in angiogenesis, erythropoiesis, and cell
survival, including Vascular Endothelial Growth Factor (VEGF). Molecular modeling studies
suggest that ML228 does not directly bind to the active site of prolyl hydroxylases.
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Caption: Mechanism of ML228-induced HIF pathway activation.

Quantitative Biological Data

The biological activity of ML228 has been characterized in several in vitro assays. The

following table summarizes the key quantitative data.

Assay Cell Line Parameter Value (pM) Reference
HRE Gene
- ECso 1.0-1.23
Reporter Assay
HIF-1a Nuclear
Translocation u20s ECso 1.4
Assay
VEGF
Expression u20Ss ECso 1.6

Assay (RT-PCR)
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ML228 has also been screened for off-target activities. At a concentration of 10 uM, it exhibited
over 80% inhibition of the human A3 adenosine receptor, dopamine transporter, p-opioid
receptor, hERG channel, and 5-HT2B receptor, as well as the rat sodium channel site 2.

Experimental Protocols
Synthesis of ML228

The synthesis of ML228 can be achieved through a multi-step process starting from 2-

cyanopyridine.

Synthetic Steps

2-Cyanopyridine (Reacl with Hydrazme)—»( H\hyl Condense with )_»G """""" 5(4H)VUHH et it POGH G o @ S eactonin @
] 1bip >

Click to download full resolution via product page
Caption: Synthetic workflow for ML228.
Detailed Protocol:

» Preparation of Imidohydrazide: 2-Cyanopyridine is reacted with hydrazine to form the
corresponding imidohydrazide.

e Formation of Triazin-5(4H)-one: The imidohydrazide is then condensed with ethyl 2-oxo-2-
phenylacetate to yield the triazin-5(4H)-one intermediate.

e Chlorination: The triazin-5(4H)-one is treated with phosphorus oxychloride (POCIs) under
thermal conditions to produce the chloride intermediate.

e Final SNAr Reaction: The chloride intermediate undergoes a nucleophilic aromatic
substitution (SNAr) reaction with (1,1'-biphenyl)-4-ylmethanamine to afford the final product,
ML228.

In Vitro Assays
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This assay is used to quantify the activation of the HIF pathway by measuring the expression of

a luciferase reporter gene under the control of HRESs.

Materials:

HEK293 cells stably transfected with an HRE-luciferase reporter construct.

Cell culture medium (e.g., DMEM) with 10% FBS.

ML228 stock solution in DMSO.

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

96-well white, clear-bottom microplates.

Luminometer.

Protocol:

Seed the HRE-luciferase reporter HEK293 cells into a 96-well plate at a suitable density
(e.g., 5,000-10,000 cells/well) and incubate overnight.

Prepare serial dilutions of ML228 in cell culture medium. The final DMSO concentration
should be kept constant across all wells (e.g., <0.5%).

Remove the old medium from the cells and add the medium containing the different
concentrations of ML228. Include a vehicle control (DMSO only) and a positive control (e.qg.,
Desferrioxamine, DFO).

Incubate the plate for 18-24 hours at 37°C in a COz2 incubator.

After incubation, add the luciferase assay reagent to each well according to the
manufacturer's instructions.

Measure the luminescence using a luminometer.

Calculate the ECso value by plotting the luminescence signal against the log of the ML228
concentration and fitting the data to a sigmoidal dose-response curve.
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This assay visualizes and quantifies the movement of HIF-1a from the cytoplasm to the
nucleus upon activation.

Materials:

U20S cells.

» Cell culture medium.

e ML228 stock solution in DMSO.

o Formaldehyde or paraformaldehyde for cell fixation.

e Permeabilization buffer (e.g., Triton X-100 in PBS).

» Blocking solution (e.g., BSAin PBS).

e Primary antibody against HIF-1a.

o Fluorescently labeled secondary antibody.

e Nuclear counterstain (e.g., DAPI or Hoechst).

e High-content imaging system or fluorescence microscope.

Protocol:

e Seed U20S cells onto glass coverslips or in an imaging-compatible multi-well plate.
o Treat the cells with various concentrations of ML228 for a defined period (e.g., 4-8 hours).
» Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.

» Block non-specific antibody binding with a blocking solution.

e Incubate with the primary anti-HIF-1a antibody.

e Wash and incubate with the fluorescently labeled secondary antibody.
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o Counterstain the nuclei with DAPI or Hoechst.
e Acquire images using a high-content imaging system or fluorescence microscope.

e Quantify the nuclear translocation of HIF-1a by measuring the fluorescence intensity of the
anti-HIF-1a antibody signal within the nuclear region defined by the DAPI/Hoechst stain.

This assay measures the amount of VEGF protein secreted by cells into the culture medium
following treatment with ML228.

Materials:

e U20S cells.

e Cell culture medium.

e ML228 stock solution in DMSO.

e Human VEGF ELISA kit.

e Microplate reader.

Protocol:

e Seed U20S cells in a multi-well plate and allow them to adhere.

» Treat the cells with different concentrations of ML228 for 24-48 hours.
o Collect the cell culture supernatant.

» Perform the VEGF ELISA according to the manufacturer's protocol. This typically involves:

o Adding the collected supernatants and VEGF standards to a microplate pre-coated with a
capture antibody.

o Incubating to allow VEGF to bind.

o Washing and adding a detection antibody.
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o Washing and adding a substrate solution to develop a colorimetric signal.

o Stopping the reaction and measuring the absorbance at the appropriate wavelength.

» Calculate the concentration of VEGF in the samples by comparing their absorbance to the
standard curve.

In Vivo Studies

ML228 has been shown to improve the local hypoxic-ischemic environment and promote
neurological function recovery after spinal cord injury (SCI) in rats.

Animal Model: Sprague-Dawley rats. Injury Model: Traumatic spinal cord injury. Treatment
Protocol:

e Dosage: 1 ug/kg.
o Administration: Intraperitoneal (IP) injection.
e Frequency: Daily for 7 days post-injury.

e Vehicle: The vehicle for administration is not explicitly stated in the provided results but is
likely a solution compatible with IP injection, such as saline with a small percentage of a
solubilizing agent like DMSO.

ML228 has been demonstrated to restore Vascular Endothelial Growth Factor A (VEGFA)
levels and improve muscle regeneration in aged mice.

Animal Model: Old C57BL/6 mice. Injury Model: Cryoinjury to the tibialis anterior muscle.
Treatment Protocol:

e Preparation of Dosing Solution: Dissolve ML228 in DMSO.
o Administration: Intraperitoneal (IP) injection.

o Dosing Regimen: Administer daily for a total of 5 days. The first injection is given
approximately 24 hours before the cryoinjury, and the second immediately following the

injury.
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Conclusion

ML228 is a valuable research tool for investigating the HIF signaling pathway and its role in
various physiological and pathological processes. Its distinct mechanism of action as an iron
chelator, independent of direct PHD inhibition, provides an alternative approach to studying HIF
activation. The data and protocols presented in this guide offer a comprehensive resource for
researchers and drug development professionals interested in utilizing ML228 in their studies.
Further investigation into its in vivo efficacy and safety profile will be crucial in determining its
therapeutic potential.

¢ To cite this document: BenchChem. [In-Depth Technical Guide to ML228 (CAS Number
1357171-62-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b10763907#ml228-cas-number-1357171-62-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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